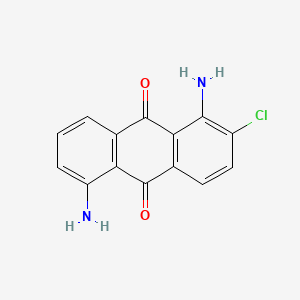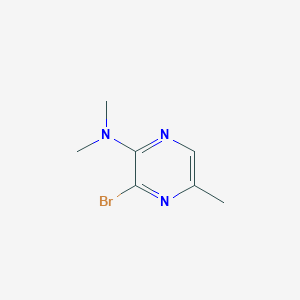
3-Bromo-N,N,5-trimethylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N,N,5-trimethylpyrazin-2-amine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom and three methyl groups attached to the pyrazine ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N,5-trimethylpyrazin-2-amine typically involves the bromination of N,N,5-trimethylpyrazin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Bromo-N,N,5-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Coupling Products: Coupling reactions yield biaryl compounds or other complex structures.
科学的研究の応用
3-Bromo-N,N,5-trimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Bromo-N,N,5-trimethylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, affecting the catalytic function. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Bromo-5-phenylpyrazole: Contains a pyrazole ring with a bromine atom and a phenyl group.
Uniqueness
3-Bromo-N,N,5-trimethylpyrazin-2-amine is unique due to the presence of three methyl groups and a bromine atom on the pyrazine ring, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug discovery.
特性
分子式 |
C7H10BrN3 |
|---|---|
分子量 |
216.08 g/mol |
IUPAC名 |
3-bromo-N,N,5-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5-4-9-7(11(2)3)6(8)10-5/h4H,1-3H3 |
InChIキー |
OIYWLWDKBRFVFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)Br)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
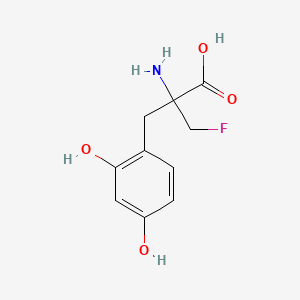
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
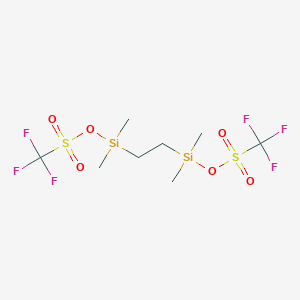
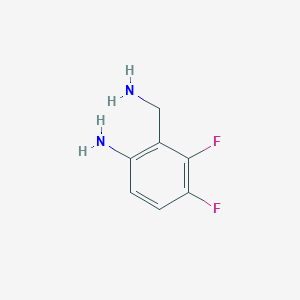
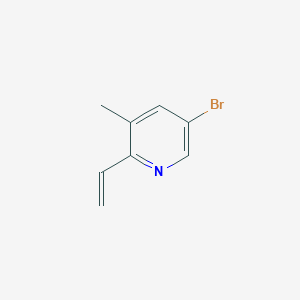
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
